

Total Synthesis of Aspochalasin M and its Analogs: Application Notes and Protocols

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Compound of Interest

Compound Name: *Aspochalasin M*

Cat. No.: *B2481514*

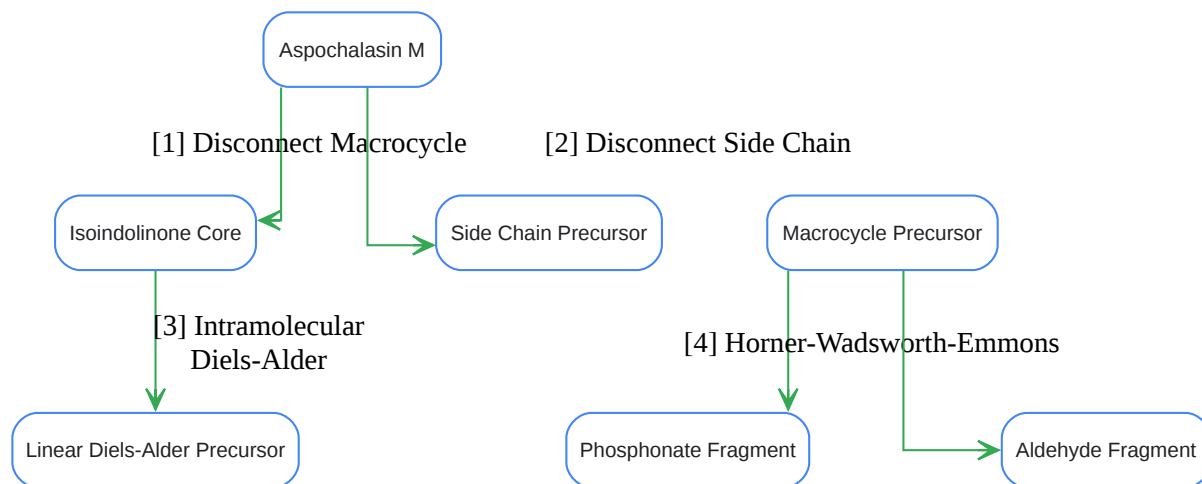
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of **Aspochalasin M**, a complex fungal metabolite, and its analogs. The protocols detailed herein are based on established synthetic strategies for closely related aspochalasan natural products, offering a practical guide for the laboratory synthesis of this class of compounds. The key reactions, including the construction of the isoindolinone core via an intramolecular Diels-Alder reaction and the formation of the macrocycle through a Horner-Wadsworth-Emmons reaction, are presented with detailed experimental procedures.

Retrosynthetic Analysis of Aspochalasin M

The retrosynthetic analysis of **Aspochalasin M** reveals a convergent strategy, dissecting the molecule into three key fragments. The isoindolinone core is envisioned to be formed from a highly functionalized linear precursor through an intramolecular Diels-Alder reaction. The macrocyclic ring is retrosynthetically disconnected via a Horner-Wadsworth-Emmons reaction, leading to a phosphonate-aldehyde precursor. Finally, the side chain can be introduced through standard synthetic transformations.



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Caption: Retrosynthetic analysis of **Aspochalasin M**.

Key Synthetic Steps and Experimental Protocols

The total synthesis of aspochalasins involves several key transformations. The following protocols are adapted from the successful syntheses of related aspochalasan family members and are expected to be applicable for the synthesis of **Aspochalasin M**.

Synthesis of the Isoindolinone Core via Intramolecular Diels-Alder Reaction

The construction of the characteristic isoindolinone core of aspochalasins is achieved through a highly stereoselective intramolecular Diels-Alder (IMDA) reaction of a linear precursor.^{[1][2]} This key step establishes the intricate stereochemistry of the bicyclic system.

Experimental Protocol:

A solution of the linear triene precursor (1.0 equiv) in toluene (0.01 M) is degassed with argon for 15 minutes. The reaction mixture is then heated to 110 °C in a sealed tube for 24-48 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed

under reduced pressure, and the crude product is purified by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the isoindolinone core.

Reactant	Product	Yield (%)	Diastereomeric Ratio
Linear Triene Precursor	Isoindolinone Core	70-85	>10:1

Horner-Wadsworth-Emmons Macrocyclization

The 11-membered macrocycle of **Aspochalasin M** is constructed using an intramolecular Horner-Wadsworth-Emmons (HWE) reaction.^{[3][4]} This reaction forms the C19-C20 double bond with high Z-selectivity.

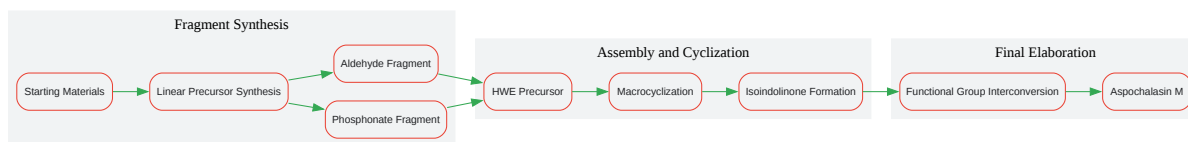
Experimental Protocol:

To a stirred suspension of NaH (60% dispersion in mineral oil, 4.0 equiv) in anhydrous THF (0.001 M) at 0 °C under an argon atmosphere is added a solution of the phosphonate-aldehyde precursor (1.0 equiv) in anhydrous THF dropwise over 4-6 hours via syringe pump. The reaction mixture is stirred at 0 °C for an additional 2 hours and then quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the macrocyclic product.

Reactant	Product	Yield (%)	Z:E Selectivity
Phosphonate-Aldehyde Precursor	Macrocyclic Product	60-75	>15:1

Synthetic Workflow

The overall synthetic workflow for **Aspochalasin M** can be visualized as a multi-step process starting from commercially available materials to construct the key fragments, followed by their assembly and final elaborations.



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Caption: Synthetic workflow for **Aspochalasin M**.

Synthesis of Aspochalasin M Analogs

The developed synthetic route is amenable to the preparation of various analogs of **Aspochalasin M**, which is crucial for structure-activity relationship (SAR) studies and drug development. Modifications can be introduced at different stages of the synthesis.

Analog Design and Synthesis Strategy

For instance, analogs with modifications in the side chain can be prepared by using different Grignard reagents or other nucleophiles in the initial steps of the synthesis of the aldehyde fragment. Analogues with altered macrocycle size or functionality can be accessed by employing different phosphonate and aldehyde precursors for the HWE reaction.

Example: Synthesis of a C-21 Modified Analog

To synthesize an analog with a modified C-21 substituent, the ester group in an advanced intermediate can be reduced to the corresponding alcohol. This alcohol can then be subjected to various functionalization reactions, such as etherification or esterification with different acyl chlorides or carboxylic acids, to introduce a library of diverse side chains.

General Protocol for Side Chain Modification:

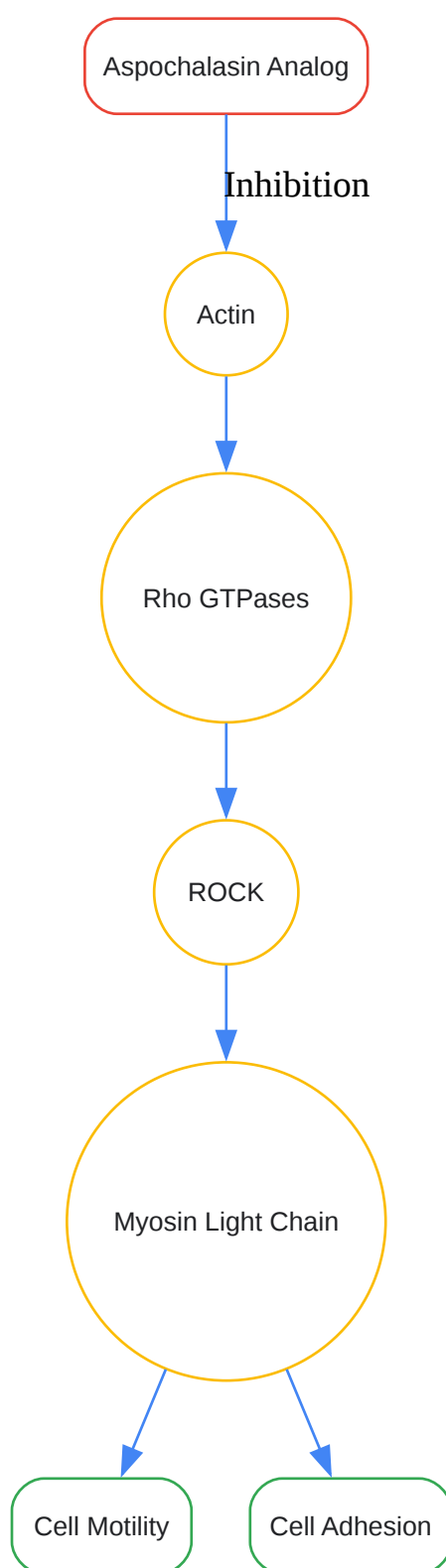
To a solution of the C-21 alcohol intermediate (1.0 equiv) and a carboxylic acid (1.5 equiv) in CH₂Cl₂ (0.1 M) at 0 °C is added dicyclohexylcarbodiimide (DCC, 1.5 equiv) and a catalytic

amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The resulting urea byproduct is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired C-21 ester analog.

Starting Material	Reagent	Product	Yield (%)
C-21 Alcohol Intermediate	Acetic Anhydride	C-21 Acetate Analog	>90
C-21 Alcohol Intermediate	Benzoyl Chloride	C-21 Benzoate Analog	85-95

Signaling Pathway Perturbation by Aspochalasin Analogs

Aspochalasins are known to interact with the actin cytoskeleton. The synthesized analogs can be screened for their effects on actin polymerization and downstream signaling pathways. A potential high-level signaling pathway that could be affected by these compounds is the Rho GTPase signaling pathway, which is a key regulator of the actin cytoskeleton.



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Caption: Potential signaling pathway affected by Aspochalasin analogs.

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